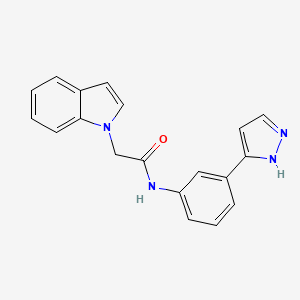

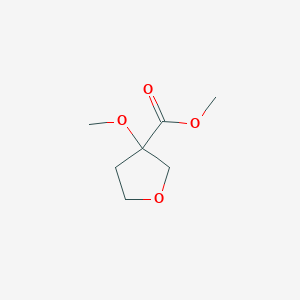

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide, also known as PI3Kα inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the PI3Kα enzyme, which plays a crucial role in many cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3Kα has been linked to the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.

Aplicaciones Científicas De Investigación

α-Glucosidase Inhibition for Type 2 Diabetes

Compound 35: , a derivative of this indole-based compound, has been investigated as a non-competitive α-glucosidase inhibitor . In a study, it displayed better inhibitory activity than the reference drug acarbose. Kinetic analysis revealed its non-competitive inhibition on α-glucosidase, and fluorescence quenching experiments confirmed direct binding to the enzyme . This work provides a new chemotype for developing novel drugs against type 2 diabetes.

Anti-Inflammatory Effects

Another derivative of this compound demonstrated promising effects in adjuvant-induced arthritic rats . At an intraperitoneal dose, it reduced paw volume, inflammation, and pannus formation in the knee joints. Additionally, it significantly downregulated pro-inflammatory gene expression .

Fluorescent Probes

The compound’s structural variations have led to the synthesis of donor–π–acceptor fluorophores . These fluorophores exhibit high fluorescence quantum yield and good thermal stability. Their optical and electroluminescence properties make them interesting candidates for various applications .

Molecular Diversity and Multicomponent Reactions

1H-indole-3-carbaldehyde: and its derivatives serve as important and effective chemical precursors for bioactive structures. Researchers have explored their applications in multicomponent reactions (MCRs), providing access to complex molecules. These findings are particularly relevant for drug assembly .

Propiedades

IUPAC Name |

2-indol-1-yl-N-[3-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c24-19(13-23-11-9-14-4-1-2-7-18(14)23)21-16-6-3-5-15(12-16)17-8-10-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVBWPRJORHCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)

![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)

![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)